molecular formula C9H7ClFNO B11903256 N-(6-Fluoro-2,3-dihydro-4H-1-benzopyran-4-ylidene)hypochlorous amide CAS No. 90477-45-5

N-(6-Fluoro-2,3-dihydro-4H-1-benzopyran-4-ylidene)hypochlorous amide

Cat. No.: B11903256
CAS No.: 90477-45-5
M. Wt: 199.61 g/mol
InChI Key: JOYYZHWCUDYZKJ-UHFFFAOYSA-N
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Description

4-(Chloroimino)-6-fluorochroman is a chemical compound belonging to the class of chromans, which are oxygen-containing heterocycles. This compound is characterized by the presence of a chloroimino group at the 4-position and a fluorine atom at the 6-position on the chroman ring. Chromans are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloroimino)-6-fluorochroman typically involves the introduction of the chloroimino and fluorine groups onto the chroman ring. One common method is the nucleophilic substitution reaction where a suitable precursor, such as 4-chloro-6-fluorochroman, is reacted with an amine to introduce the imino group. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and may require catalysts to enhance the reaction rate .

Industrial Production Methods: Industrial production of 4-(Chloroimino)-6-fluorochroman may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions: 4-(Chloroimino)-6-fluorochroman can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-oxo-6-fluorochroman, while reduction may produce 4-amino-6-fluorochroman .

Scientific Research Applications

4-(Chloroimino)-6-fluorochroman has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Chloroimino)-6-fluorochroman involves its interaction with specific molecular targets. The chloroimino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorine atom may enhance the compound’s binding affinity to its targets by forming strong hydrogen bonds or van der Waals interactions .

Comparison with Similar Compounds

  • 4-(Chloroimino)-6-chlorochroman
  • 4-(Chloroimino)-6-bromochroman
  • 4-(Chloroimino)-6-iodochroman

Comparison: Compared to its analogs, 4-(Chloroimino)-6-fluorochroman is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine’s high electronegativity and small size can enhance the compound’s stability and binding interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

90477-45-5

Molecular Formula

C9H7ClFNO

Molecular Weight

199.61 g/mol

IUPAC Name

N-chloro-6-fluoro-2,3-dihydrochromen-4-imine

InChI

InChI=1S/C9H7ClFNO/c10-12-8-3-4-13-9-2-1-6(11)5-7(8)9/h1-2,5H,3-4H2

InChI Key

JOYYZHWCUDYZKJ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C1=NCl)C=C(C=C2)F

Origin of Product

United States

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